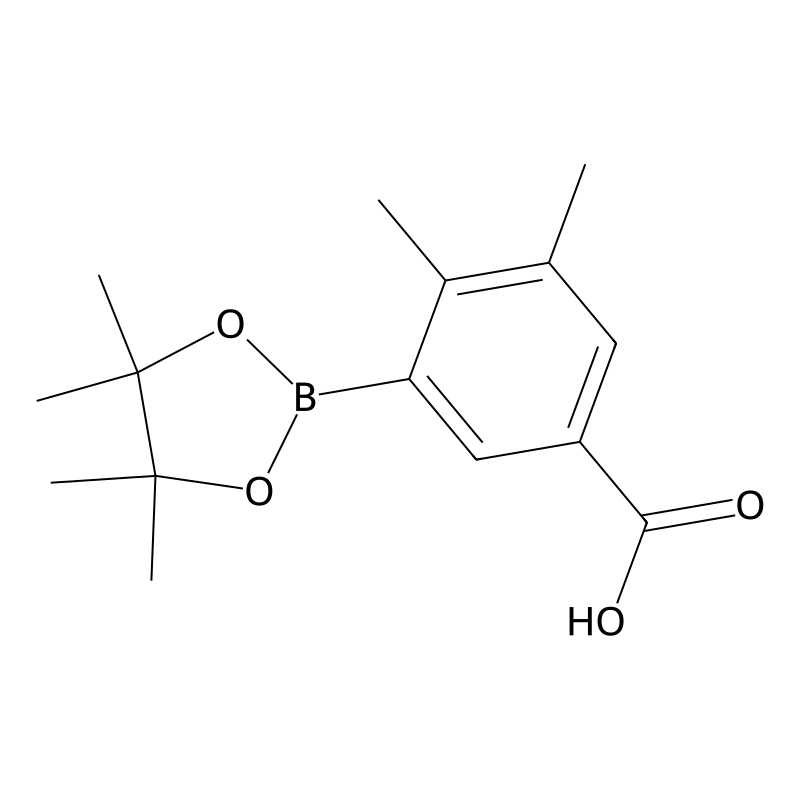

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry - Heterocyclic Compound Synthesis

Summary of the Application: This compound is significant in synthesizing heterocyclic compounds like indazole derivatives, which have diverse biological activities and applications in medicine and agriculture .

Methods and Experimental Procedures: The synthesis involves substitution reactions to introduce the boronate ester group into the indazole framework, which can then be further modified through Suzuki-Miyaura cross-coupling .

Results and Outcomes: The synthesized indazole derivatives have shown potential in anticancer, antibacterial, and anti-inflammatory applications, with some also displaying photoelectric activities .

Application in Phosphitylation Reactions

Scientific Field: Organic Synthesis - Phosphitylation

Summary of the Application: The compound is used as a reagent for phosphitylation of alcohols and nucleophiles, leading to the formation of glycosyl donors and ligands .

Methods and Experimental Procedures: It serves as a phosphitylation agent, which is crucial for derivatizing lignin samples for subsequent analysis, such as 31P NMR .

Results and Outcomes: The use of this compound in phosphitylation has enhanced the understanding of lignin structure and reactivity, contributing to advancements in biomass utilization .

Application in Borylation Reactions

Scientific Field: Organic Chemistry - Borylation

Summary of the Application: This compound is instrumental in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes, to form pinacol benzyl boronate .

Methods and Experimental Procedures: The borylation is carried out in the presence of a palladium catalyst, which facilitates the introduction of boronic ester functionalities into organic molecules .

Results and Outcomes: The borylated products are valuable intermediates in organic synthesis, with applications ranging from material science to pharmaceuticals .

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety and a boronate ester. Its molecular formula is , and it has a CAS number of 1268350-47-5. The compound features a dimethyl substitution at the 3 and 4 positions of the benzoic acid ring and a tetramethyl-1,3,2-dioxaborolane group that enhances its reactivity and solubility in various solvents. This compound is often utilized in organic synthesis and material science due to its unique properties.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The boronate group can undergo nucleophilic substitution reactions, making it useful in cross-coupling reactions.

- Deprotonation: The carboxylic acid group can be deprotonated to form carboxylate ions, which can further react with electrophiles.

These reactions are crucial for synthesizing more complex organic molecules or for modifying existing compounds.

The synthesis of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves:

- Formation of the Boronate Ester: This can be achieved through the reaction of a suitable boronic acid with an appropriate alcohol under acidic conditions.

- Substitution Reactions: The introduction of the dimethyl groups on the benzoic acid ring can be accomplished through Friedel-Crafts alkylation or similar methods.

- Final Coupling: The final product is obtained through coupling reactions that link the boronate group to the benzoic acid framework.

These methods ensure a high yield and purity of the target compound.

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing new materials or enhancing existing ones.

- Chemical Research: Employed in studies focused on boron chemistry and its applications in catalysis.

Interaction studies involving this compound often focus on its behavior in catalytic processes or its reactivity with biological targets. Preliminary investigations suggest that:

- It may interact with various nucleophiles due to the electrophilic nature of the boronate group.

- Its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Further detailed studies are needed to explore these interactions comprehensively.

Several compounds share structural similarities with 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Notable examples include:

The uniqueness of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific substitution pattern and potential applications in both organic synthesis and material science.

Molecular Structure and Geometry

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid represents a sophisticated organoboron compound characterized by a benzoic acid core substituted with methyl groups at positions 3 and 4, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 [1] [2] [3]. The molecular formula is established as C₁₅H₂₁BO₄ with a molecular weight of 276.14 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 1268350-47-5 [1] [2] [3].

The structural organization features a benzene ring system bearing a carboxylic acid functional group (-COOH) and two methyl substituents (-CH₃) at adjacent positions [1]. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as a pinacol boronate ester, consists of a five-membered heterocyclic ring containing boron as the central atom coordinated to two oxygen atoms [1] [2]. The boron center exhibits trigonal planar geometry in accordance with its sp² hybridization state [4] [5].

Computational chemistry data indicates specific molecular descriptors including a topological polar surface area of 55.76 Ų, a calculated logarithmic partition coefficient of 2.30084, three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds [1]. The structural integrity is maintained through the formation of a stable six-membered dioxaborolane ring system where the boron atom is coordinated to two oxygen atoms of the pinacol moiety [5].

Physical Properties

Melting Point and Physical State

The compound exists as a crystalline solid under standard conditions, typically appearing as a white to cream-colored powder [6]. Related tetramethyl-1,3,2-dioxaborolan-2-yl benzoic acid derivatives demonstrate melting points in the range of 227°C to 232°C, providing reference data for thermal behavior expectations [6]. The solid-state characteristics are consistent with the molecular structure containing both aromatic and cyclic boronate ester functionalities [7].

The physical appearance has been characterized as ranging from crystalline powder to crystals or needles, depending on the crystallization conditions employed [6]. Storage recommendations indicate the compound should be maintained under sealed, dry conditions at temperatures between 2°C and 8°C to preserve stability [1] [3].

Solubility Profile in Various Solvents

Systematic solubility data for 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid remains limited in the literature. However, structural analogs provide insight into expected solubility behavior [8] [9]. The presence of the carboxylic acid functionality suggests moderate polarity, while the tetramethyl-dioxaborolane moiety contributes hydrophobic characteristics [5].

The molecular structure indicates potential solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, as well as moderate solubility in alcoholic solvents [10] [11]. The boronate ester functionality typically demonstrates stability in organic solvents under anhydrous conditions [12]. Aqueous solubility is expected to be limited due to the significant hydrophobic contribution from the tetramethyl-dioxaborolane ring system [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Boron-11)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for organoboron compounds containing tetramethyl-1,3,2-dioxaborolan-2-yl functionalities [13] [14] [10]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the aromatic protons in the benzene ring region, appearing as distinct multipets reflecting the substitution pattern [13] [10].

The tetramethyl groups of the dioxaborolane ring generate a characteristic singlet around 1.2-1.3 parts per million, integrating for twelve protons [13] [14] [10]. The methyl substituents on the benzene ring appear as singlets in the aliphatic region, typically around 2.2-2.4 parts per million [10]. Aromatic protons exhibit chemical shifts consistent with the electron-donating effects of the methyl groups and the electron-withdrawing influence of the carboxylic acid functionality [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the quaternary carbon atoms of the tetramethyl-dioxaborolane ring, typically appearing around 83-85 parts per million [13] [14]. The methyl carbons of the pinacol ester resonate around 25 parts per million, while the aromatic carbons display characteristic chemical shifts reflecting their electronic environment [13] [14]. The carbonyl carbon of the carboxylic acid group appears in the expected downfield region around 170-175 parts per million [13].

Boron-11 nuclear magnetic resonance spectroscopy provides direct evidence for the boron environment, with tetramethyl-1,3,2-dioxaborolan-2-yl groups typically exhibiting signals around 30-35 parts per million [14] [15]. The trigonal boron center in boronate esters demonstrates characteristic chemical shift values that confirm successful formation of the desired compound [16].

Infrared Spectroscopy

Infrared spectroscopic analysis of organoboron compounds containing tetramethyl-1,3,2-dioxaborolan-2-yl functionalities reveals characteristic absorption bands corresponding to specific functional groups [17] [18]. The carboxylic acid functionality exhibits characteristic stretches including a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch typically around 1650-1750 cm⁻¹ [19].

The tetramethyl-dioxaborolane ring system demonstrates specific vibrational modes including B-O stretching vibrations typically observed in the 1000-1400 cm⁻¹ region [18]. C-H stretching vibrations from the methyl groups appear around 2800-3000 cm⁻¹, while aromatic C-H stretches are observed around 3000-3100 cm⁻¹ [18] [19].

The boronate ester functionality exhibits characteristic infrared absorption patterns that distinguish it from other boron-containing compounds [18]. The five-membered dioxaborolane ring demonstrates specific vibrational signatures that confirm the presence of the cyclic boronate structure [17] [18].

Mass Spectrometry Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid [18] [19]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the calculated molecular weight [1] [2] [3].

Characteristic fragmentation patterns include loss of the tetramethyl-dioxaborolane moiety, generating fragments corresponding to the substituted benzoic acid core [18]. The pinacol ester group may undergo characteristic fragmentations including loss of methyl groups and rearrangement reactions typical of cyclic boronate esters [20].

Electrospray ionization mass spectrometry techniques are particularly suitable for boronic acid derivatives, often providing enhanced molecular ion stability and reduced fragmentation [18] [19]. The presence of the carboxylic acid functionality facilitates ionization in negative ion mode, while positive ion mode may generate protonated molecular species [21].

X-ray Crystallographic Analysis

X-ray crystallographic studies of related organoboron compounds containing tetramethyl-1,3,2-dioxaborolan-2-yl functionalities provide valuable structural insights [22] [23] [24]. The dioxaborolane ring typically adopts a planar or near-planar conformation with characteristic bond lengths and angles [23] [5].

Boron-oxygen bond lengths in tetramethyl-1,3,2-dioxaborolan-2-yl systems typically range from 1.35 to 1.40 Ångströms, consistent with partial double bond character arising from π-conjugation [23] [24] [5]. The five-membered dioxaborolane ring exhibits bond angles that deviate from ideal tetrahedral geometry due to ring strain, with O-B-O angles typically around 105-107 degrees [23].

Crystal packing analysis reveals intermolecular interactions including hydrogen bonding involving the carboxylic acid functionality and π-π stacking interactions between aromatic ring systems [24] [25]. The tetramethyl groups of the dioxaborolane ring contribute to crystal stability through van der Waals interactions with neighboring molecules [23] [26].

Crystallographic data for similar compounds indicate space group preferences and unit cell parameters that reflect the molecular symmetry and packing efficiency [22] [23]. The presence of both hydrogen bond donors and acceptors in the molecular structure facilitates formation of extended hydrogen-bonded networks in the solid state [24] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BO₄ | [1] [2] [3] |

| Molecular Weight | 276.14 g/mol | [1] [2] [3] |

| CAS Registry Number | 1268350-47-5 | [1] [2] [3] |

| Topological Polar Surface Area | 55.76 Ų | [1] |

| LogP | 2.30084 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| Physical State | Crystalline solid | [6] |

| Appearance | White to cream powder | [6] |

| Storage Conditions | 2-8°C, sealed, dry | [1] [3] |

Traditional synthetic approaches for preparing 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily rely on established organometallic chemistry methods that have been refined over decades. These approaches typically involve the formation of organometallic intermediates followed by electrophilic trapping with boron sources.

Metalation-Borylation Approach

The metalation-borylation method represents one of the most direct approaches for introducing boron functionality into aromatic systems [1]. This method involves the treatment of suitable aromatic halide precursors with strong bases such as n-butyllithium at low temperatures (-78°C), followed by electrophilic quenching with trialkyl borates. The resulting boronic acid intermediates are subsequently converted to the corresponding pinacol esters through condensation with pinacol under dehydrating conditions [2].

For substrates bearing electron-withdrawing groups such as carboxylic acid moieties, the metalation approach offers excellent regioselectivity, typically favoring positions that are sterically accessible and electronically activated. The reaction typically proceeds with yields ranging from 70-85% and requires careful control of reaction temperature and atmosphere to prevent unwanted side reactions [3].

Grignard-Borylation Methodology

The Grignard-borylation approach provides a reliable alternative for the preparation of aryl boronic esters, particularly when starting from aryl bromides or iodides [4]. This method involves the initial formation of aryl Grignard reagents through reaction with magnesium metal in anhydrous ethereal solvents, followed by transmetalation with trialkyl borates such as trimethyl borate or triisopropyl borate [5].

The Grignard methodology offers several advantages including scalability and relatively mild reaction conditions. However, the method requires rigorous exclusion of moisture and oxygen, and the yields typically range from 65-80% depending on the electronic nature of the substrate and the quality of the magnesium metal employed [6].

Lithiation-Borylation Protocol

Direct lithiation-borylation represents a powerful method for accessing functionalized aryl boronic esters with excellent regioselectivity [7]. This approach involves the direct metalation of aromatic substrates using organolithium reagents, followed by immediate trapping with boron electrophiles such as triisopropylborate or trimethylborate [8].

The lithiation-borylation method is particularly effective for substrates containing directing groups that can coordinate with the lithium reagent, leading to enhanced regioselectivity. The reaction typically requires low temperatures (-78°C) and inert atmosphere conditions, but provides excellent yields (75-90%) and high functional group tolerance [9].

Mechanochemical Synthetic Approaches

Recent developments in mechanochemical synthesis have introduced solvent-free methods for the preparation of boronic esters from the corresponding boronic acids [1]. This approach involves the mechanical grinding of boronic acids with diols such as pinacol in the presence of ball-milling equipment, resulting in high-yielding esterification reactions (90-95%) without the need for organic solvents [1].

The mechanochemical approach offers significant environmental advantages and exceptional atom economy, requiring only the elimination of water as a byproduct. The method has been shown to be applicable to a wide range of aromatic boronic acids and provides excellent yields with minimal reaction times (typically 1 hour) [1].

Palladium-Catalyzed Borylation Approaches

Palladium-catalyzed borylation methods have emerged as the most versatile and widely applicable approaches for the synthesis of aryl boronic esters, offering superior functional group tolerance and operational simplicity compared to traditional organometallic methods.

Miyaura-Ishiyama Borylation

The Miyaura-Ishiyama borylation reaction represents the gold standard for palladium-catalyzed borylation of aryl halides [10]. This method involves the cross-coupling of aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts and inorganic bases, typically under elevated temperatures (80-110°C) [11].

The classic Miyaura conditions employ palladium(II) complexes such as PdCl2(dppf) as catalysts, with potassium acetate serving as the base in polar aprotic solvents like dioxane or dimethylformamide [10]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with yields typically ranging from 75-85% [12].

Optimized Palladium Systems

Recent developments in catalyst design have led to significantly improved palladium systems for borylation reactions [13]. The use of sterically demanding and electron-rich phosphine ligands such as SPhos and XPhos has enabled the development of highly active catalytic systems that operate under milder conditions [14].

The combination of palladium acetate with SPhos ligand has been shown to provide exceptional activity, enabling borylation reactions to proceed at temperatures as low as 35°C with catalyst loadings as low as 0.5 mol% [13]. These optimized systems demonstrate superior functional group tolerance and provide yields ranging from 85-95% with significantly reduced reaction times (2-4 hours) [15].

Base Optimization Studies

Systematic studies of base effects in palladium-catalyzed borylation have revealed that the choice of base plays a crucial role in determining both reaction rate and selectivity [13]. Traditional bases such as potassium acetate have been found to exhibit inhibitory effects on the catalytic cycle, leading to reduced reaction rates and lower yields [15].

The development of lipophilic bases such as potassium 2-ethylhexanoate has provided significant improvements in reaction performance, enabling borylation reactions to proceed under milder conditions with enhanced yields [13]. These optimized base systems minimize the formation of inactive palladium complexes and provide more efficient catalytic turnover [15].

Ligand Design and Development

The development of specialized ligand systems has enabled the fine-tuning of palladium-catalyzed borylation reactions for specific substrate classes [14]. Bidentate phosphine ligands such as dppf and XPhos have proven particularly effective for challenging substrates, providing enhanced stability and activity compared to monodentate ligands [9].

Recent advances in ligand design have focused on the development of bulky, electron-rich phosphine ligands that can effectively stabilize low-coordinate palladium intermediates while providing sufficient steric bulk to prevent catalyst deactivation [3]. These advanced ligand systems have enabled the extension of palladium-catalyzed borylation to previously challenging substrate classes, including sterically hindered aryl halides [6].

Functional Group Interconversion Strategies

The interconversion between different forms of organoboron compounds represents a crucial aspect of synthetic methodology, enabling the optimization of stability, reactivity, and handling properties for specific applications.

Boronic Acid to Boronic Ester Conversion

The conversion of boronic acids to the corresponding boronic esters is typically achieved through condensation reactions with appropriate diols under dehydrating conditions [2]. The most common method involves azeotropic distillation with diols such as pinacol, neopentyl glycol, or catechol in the presence of aromatic solvents like toluene or benzene [16].

The esterification reaction is thermodynamically favored due to the formation of stable cyclic boronate esters, which are generally more stable toward hydrolysis and oxidation compared to the parent boronic acids [17]. The reaction typically proceeds with yields of 85-95% and can be monitored by the removal of water through azeotropic distillation using Dean-Stark apparatus [1].

Ester Hydrolysis and Deprotection

The hydrolysis of boronic esters to regenerate the corresponding boronic acids is typically accomplished under mildly acidic aqueous conditions [18]. The use of dilute hydrochloric acid or other protic acids facilitates the cleavage of the boron-oxygen bonds, leading to the formation of the free boronic acid [19].

For particularly sensitive substrates, alternative deprotection methods have been developed, including the use of diethanolamine-mediated transesterification followed by aqueous hydrolysis [18]. This two-step procedure provides improved control over the deprotection process and minimizes the risk of protodeboronation or other side reactions [18].

Transesterification Reactions

Transesterification reactions between boronic esters and alternative diols provide a convenient method for modifying the properties of organoboron compounds without affecting the carbon-boron bond [2]. These reactions typically proceed under mild conditions and can be used to convert less stable boronic esters into more stable forms [20].

The transesterification process is particularly useful for converting crude boronic esters into more easily purified derivatives, or for introducing specific functional groups that can facilitate subsequent synthetic transformations [18]. The reaction typically proceeds with yields of 85-95% and can be performed under ambient conditions with appropriate diol reagents [2].

Protective Group Strategies

The use of boronic esters as temporary protective groups for diol functionalities has gained significant attention in synthetic chemistry [21]. This approach involves the temporary masking of vicinal diol groups as cyclic boronate esters, which can be selectively cleaved under mild conditions to regenerate the original diol functionality [21].

The protective group strategy is particularly useful in carbohydrate chemistry, where the temporary protection of specific hydroxyl groups enables regioselective functionalization of complex polyhydroxylated substrates [21]. The boronic ester protective groups can be removed under mild acidic conditions without affecting other sensitive functionalities [21].

Regioselective Synthesis Methods

The control of regioselectivity in borylation reactions represents a significant challenge in synthetic chemistry, requiring careful consideration of both steric and electronic factors that influence the site of boron introduction.

Steric Control Mechanisms

Steric control in borylation reactions is primarily achieved through the use of sterically demanding catalysts and ligands that preferentially react at less hindered positions [22]. Iridium-catalyzed C-H borylation reactions typically exhibit excellent steric selectivity, with borylation occurring preferentially at the least sterically hindered aromatic positions [23].

The use of bulky ligands such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in iridium-catalyzed borylation provides enhanced steric discrimination, leading to high levels of regioselectivity in favor of meta-substitution patterns [24]. This steric control mechanism is particularly effective for substrates containing multiple potentially reactive sites [22].

Electronic Control Strategies

Electronic control in borylation reactions can be achieved through the manipulation of substrate electronic properties and catalyst design [22]. Rhodium-catalyzed borylation reactions typically exhibit strong electronic control, with borylation occurring preferentially at electron-rich aromatic positions [25].

The electronic control mechanism is particularly useful for heteroaromatic substrates, where the intrinsic electronic properties of the aromatic system can be exploited to achieve regioselective borylation [22]. The use of electron-rich rhodium catalysts enhances the electronic discrimination and provides improved regioselectivity [24].

Directing Group Strategies

The use of directing groups represents a powerful approach for achieving regioselective borylation reactions [26]. Coordinating functional groups such as amides, esters, and phosphonates can direct the catalyst to specific positions through chelation effects [27].

The directing group strategy is particularly effective for achieving ortho-selective borylation, where the directing group coordinates with the metal catalyst and delivers the borylating reagent to the adjacent position [26]. This approach has been successfully applied to the synthesis of complex polyfunctionalized aromatic compounds [28].

Catalyst Design for Regioselectivity

The design of specialized catalysts for regioselective borylation has focused on the development of ligand systems that can provide enhanced discrimination between different aromatic positions [26]. The use of hydrogen-bonding ligands has enabled the development of catalysts that can interact with substrate functional groups to direct the borylation reaction [26].

Recent advances in catalyst design have led to the development of switchable catalytic systems that can provide complementary regioselectivity depending on the reaction conditions employed [29]. These advanced catalyst systems enable the selective synthesis of different regioisomers from the same starting material [30].

Optimization Techniques for Improved Yield

The optimization of borylation reactions requires systematic consideration of multiple reaction parameters, including catalyst loading, base selection, temperature control, and reaction atmosphere.

Catalyst Loading Optimization

The optimization of catalyst loading represents a critical balance between reaction efficiency and economic considerations [13]. While higher catalyst loadings generally lead to improved yields and shorter reaction times, the increased cost and potential for catalyst-derived impurities must be carefully considered [15].

Systematic studies have shown that catalyst loadings of 0.5-2 mol% palladium typically provide optimal results for most borylation reactions [13]. The use of highly active catalyst systems such as palladium acetate with SPhos ligand enables the use of lower catalyst loadings while maintaining high yields [15].

Base Selection and Optimization

The selection of appropriate bases has been identified as one of the most critical factors in optimizing borylation reaction yields [13]. Traditional bases such as potassium acetate have been found to exhibit inhibitory effects on the catalytic cycle, leading to reduced reaction rates and lower yields [15].

The development of lipophilic bases such as potassium 2-ethylhexanoate has provided significant improvements in reaction performance, with yield improvements of 15-25% compared to traditional base systems [13]. These optimized bases minimize the formation of inactive catalyst complexes and provide more efficient catalytic turnover [15].

Temperature Control Strategies

Temperature optimization in borylation reactions requires careful consideration of the balance between reaction rate and selectivity [31]. While higher temperatures generally lead to faster reaction rates, they can also promote unwanted side reactions such as protodeboronation and catalyst decomposition [13].

The development of highly active catalyst systems has enabled the use of lower reaction temperatures (35-80°C), which provide improved selectivity and reduced side product formation [15]. The use of optimized temperature profiles can provide yield improvements of 10-15% compared to traditional high-temperature conditions [13].

Reaction Atmosphere and Solvent Effects

The control of reaction atmosphere and solvent selection plays a crucial role in optimizing borylation reaction yields [32]. The use of inert atmospheres (nitrogen or argon) is essential for preventing catalyst oxidation and substrate decomposition [3].

Solvent selection affects both substrate solubility and catalyst stability, with polar aprotic solvents such as dioxane and tetrahydrofuran generally providing optimal results [14]. The use of optimized solvent systems can provide yield improvements of 10-20% compared to less suitable solvents [13].

Reaction Time and Monitoring

The optimization of reaction time requires careful monitoring of reaction progress to ensure complete conversion while minimizing the formation of side products [31]. The use of analytical techniques such as gas chromatography or NMR spectroscopy enables real-time monitoring of reaction progress [15].